molecular formula C12H13BrO2 B2927979 (E)-4-(2-Bromophenyl)-2-butenoic acid ethyl ester CAS No. 452055-99-1

(E)-4-(2-Bromophenyl)-2-butenoic acid ethyl ester

Cat. No. B2927979
CAS RN: 452055-99-1
M. Wt: 269.138
InChI Key: BSCTVRNJMRNDNN-WEVVVXLNSA-N
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Description

Chemical Reactions Analysis

The analysis of chemical reactions involves understanding how a compound interacts with other substances . Unfortunately, specific information about the chemical reactions involving “(E)-4-(2-Bromophenyl)-2-butenoic acid ethyl ester” is not available in the sources I have access to.


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as color, density, hardness, melting and boiling points, and reactivity . Unfortunately, specific physical and chemical properties of “(E)-4-(2-Bromophenyl)-2-butenoic acid ethyl ester” are not available in the sources I have access to.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts at the molecular level . Unfortunately, specific information about the mechanism of action of “(E)-4-(2-Bromophenyl)-2-butenoic acid ethyl ester” is not available in the sources I have access to.

Safety and Hazards

Understanding the safety and hazards of a compound is crucial for handling and storage . Unfortunately, specific safety and hazard information for “(E)-4-(2-Bromophenyl)-2-butenoic acid ethyl ester” is not available in the sources I have access to.

properties

IUPAC Name

ethyl (E)-4-(2-bromophenyl)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-2-15-12(14)9-5-7-10-6-3-4-8-11(10)13/h3-6,8-9H,2,7H2,1H3/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCTVRNJMRNDNN-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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